Sapunifiram
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-10(17)15-12-6-8-16(9-7-12)20(18,19)13-4-2-11(14)3-5-13/h2-5,12H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXONLCLMIKFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577778-29-1 | |
| Record name | MN-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MN-19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77J8Y82WU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Discovery of Sapunifiram As a Nootropic Analogue
Sapunifiram (B1242619), also identified by the developmental code MN19, was synthesized and investigated as part of a research initiative to explore analogues of the potent nootropic compound, Sunifiram (B1682719) (DM235). nih.govtandfonline.com The development of this compound was undertaken by a team of researchers at the Department of Pharmaceutical Sciences at the University of Florence, Italy. nih.gov
The scientific rationale behind the creation of this compound was to investigate the structure-activity relationships of Sunifiram and its derivatives. Specifically, researchers aimed to understand how modifications to the chemical structure of Sunifiram would impact its biological activity. This compound is a sulfonamide analogue of Sunifiram, a structural alteration that distinguishes it from its parent compound. nih.gov This line of inquiry sought to identify new compounds with potentially enhanced or more favorable pharmacological profiles.
The initial preclinical evaluation of this compound was conducted using the mouse passive-avoidance test, a standard behavioral model used to assess learning and memory. In these studies, this compound demonstrated significant antiamnesic and procognitive activity. nih.gov
Current Academic Research Status and Challenges in Sapunifiram Investigations
Established Synthetic Routes for this compound (MN-19)
The synthesis of this compound, chemically named N-(1-((4-fluorophenyl)sulfonyl)-4-piperidinyl)acetamide, involves the construction of a core piperidine (B6355638) structure functionalized with a sulfonyl group and an acetamide (B32628) moiety.
Synthesis via Piperazine (B1678402) and Piperidine Derivatives
The established synthesis of this compound (MN-19) centers around the use of piperidine as a key structural motif. The general strategy involves the formation of a sulfonamide bond and an amide bond on the piperidine ring. A plausible synthetic route, based on common organic chemistry principles, would involve the following key steps:
Sulfonylation of a Piperidine Derivative: The synthesis likely commences with a suitable 4-substituted piperidine derivative. A common approach is the reaction of a secondary amine, such as 4-aminopiperidine (B84694), with a sulfonyl chloride. In the case of this compound, 4-fluorophenylsulfonyl chloride would be reacted with a protected 4-aminopiperidine. The protection of the amino group is crucial to prevent its reaction with the sulfonyl chloride.
Amide Formation: Following the sulfonylation step, the protecting group on the 4-amino position of the piperidine ring is removed. The resulting free amine is then acylated to introduce the acetamide group. This is typically achieved by reacting the amine with acetyl chloride or acetic anhydride.
An alternative approach could involve starting with 1-Boc-4-aminopiperidine. The amino group can first be acetylated, followed by the removal of the Boc protecting group, and subsequent sulfonylation of the piperidine nitrogen with 4-fluorophenylsulfonyl chloride.
The synthesis of piperazine analogues of this compound has also been explored, where the piperidine ring is replaced by a piperazine ring. nih.gov This substitution introduces an additional nitrogen atom into the heterocyclic core, which can influence the compound's properties. The synthetic strategy for these analogues would be similar, starting with an appropriately substituted piperazine derivative.
Application of N-Acylbenzotriazoles in this compound Analogue Synthesis
N-acylbenzotriazoles have emerged as versatile and efficient acylating agents in organic synthesis. organic-chemistry.orgresearchgate.net Their stability, ease of handling, and reactivity under mild conditions make them attractive alternatives to more reactive acylating agents like acyl chlorides. organic-chemistry.org While direct literature specifically detailing the use of N-acylbenzotriazoles for this compound synthesis is not prevalent, their application in the synthesis of its analogues, particularly for the introduction of the amide functionality, is a logical extension of their known reactivity.
The general methodology involves the reaction of an N-acylbenzotriazole with an amine. In the context of this compound analogue synthesis, an N-acetylbenzotriazole could be reacted with a 1-(arylsulfonyl)piperidin-4-amine intermediate to form the final amide bond. This method offers the advantage of neutral reaction conditions and straightforward purification. organic-chemistry.org
Furthermore, the versatility of N-acylbenzotriazoles allows for the synthesis of a wide array of analogues by varying the acyl group attached to the benzotriazole (B28993) moiety. researchgate.netscispace.com This facilitates the exploration of structure-activity relationships by introducing different amide functionalities at the 4-position of the piperidine or piperazine ring.
Design and Synthesis of Novel this compound Analogues
The core structure of this compound has been systematically modified to explore the impact of structural changes on its biological activity. These modifications include alterations to the heterocyclic core, the exocyclic amide function, and substitutions on the core structure.
Strategies for Ring Expansion and Contraction
A key strategy in the design of novel this compound analogues has been the modification of the central heterocyclic ring. Researchers have synthesized analogues where the piperidine ring is expanded to a homopiperazine (B121016) or contracted to a pyrrolidine (B122466) ring. nih.gov These modifications alter the conformational flexibility and the spatial arrangement of the key functional groups.
The synthesis of these ring-modified analogues follows similar principles to the synthesis of this compound itself, starting with the corresponding ring-expanded or ring-contracted aminoheterocycles. For instance, the synthesis of a homopiperazine analogue would begin with a suitable homopiperazine derivative.
Modulation through Inversion of Exocyclic Amide Function
Another approach to generating novel analogues involves the inversion of the exocyclic amide functionality. nih.gov In this compound, the acetamide group is attached to the 4-position of the piperidine ring via the nitrogen atom (an N-acyl derivative). Inverted amide analogues would feature a carboxamide group where the carbonyl and amino functionalities are swapped.
The synthesis of these inverted amides requires a different synthetic strategy. For example, starting with a 1-(arylsulfonyl)piperidine-4-carboxylic acid, the carboxylic acid can be activated and then reacted with an amine to form the desired amide bond. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.
Exploration of Alkyl Substitutions on Core Structures
The introduction of alkyl groups on the core heterocyclic structure represents another avenue for the synthesis of novel this compound analogues. While specific examples directly related to this compound are not extensively documented in readily available literature, general methods for the alkylation of piperidines and piperazines are well-established and can be applied to this context. researchgate.netnih.govresearchgate.net
Alkylation can occur at either the nitrogen or carbon atoms of the heterocyclic ring. N-alkylation of the piperidine or piperazine ring can be achieved by reacting the secondary amine with an alkyl halide. researchgate.net C-alkylation is more complex and often requires more specialized synthetic methods, such as the use of organometallic reagents or the construction of the substituted ring from acyclic precursors. nih.gov The introduction of alkyl groups can impact the lipophilicity and steric profile of the molecule.
Integration of 4-Aminopiperidine Moieties
The synthesis of this compound and its analogues featuring a 4-aminopiperidine core typically involves a multi-step sequence. A common strategy commences with a protected or pre-functionalized piperidine derivative, which then undergoes sequential acylation reactions to introduce the N-benzoyl and N-propanoyl groups.
A plausible and widely utilized approach for creating the N-acylpiperidine structure involves the acylation of a 4-aminopiperidine precursor. This can be achieved through various synthetic routes, often starting with commercially available or readily synthesized piperidine derivatives. For instance, the synthesis can begin with a protected form of 4-aminopiperidine, such as 4-amino-1-benzylpiperidine, to selectively direct the acylation reactions.
The introduction of the propanoyl group onto the 4-amino nitrogen is a key step. This is typically accomplished through an acylation reaction using propionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the resulting N-(piperidin-4-yl)propanamide intermediate.
An alternative approach involves the use of reductive amination. For example, a suitably N-protected 4-piperidone (B1582916) can be reacted with an amine via reductive amination to form the 4-amino-substituted piperidine ring. Subsequent acylation steps can then be performed to complete the synthesis of the target molecule.
The following table summarizes representative reaction conditions for the key acylation steps involved in the integration of the 4-aminopiperidine moiety, based on analogous synthetic transformations reported in the literature.
Interactive Data Table: Representative Acylation Reactions for this compound Analogue Synthesis
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Typical Conditions | Product Type |
| 1 | 4-Amino-1-benzylpiperidine | Propionyl chloride | Triethylamine | Chloroform | Room Temperature | N-(1-benzylpiperidin-4-yl)propanamide |
| 2 | N-(piperidin-4-yl)propanamide | Benzoyl chloride | Triethylamine | Chloroform | Room Temperature | N-(1-benzoylpiperidin-4-yl)propanamide |
| 3 | 4-Amino-1-benzylpiperidine | Benzoyl chloride | Triethylamine | Ethyl methyl ketone | Room Temperature | N-(1-benzylpiperidin-4-yl)benzamide |
These methodologies provide a versatile framework for the synthesis of a diverse range of this compound analogues, allowing for systematic modifications of the acyl groups to explore structure-activity relationships.
Identification of Key Pharmacophoric Features for Cognition-Enhancing Activity
Based on SAR studies of various cognition-enhancing drugs, including those related to this compound, certain structural features appear to be consistently important for activity. These include a basic nitrogen, a hydrogen bond acceptor, and an appropriate linker group. researchgate.netresearchgate.net
Role of Basic Nitrogen in Molecular Interactions
A basic nitrogen atom is considered a key pharmacophoric feature for interaction with the biological target. researchgate.netresearchgate.net This nitrogen can be part of a cyclic or acyclic system and is thought to be involved in electrostatic interactions with the target. researchgate.netresearchgate.net In the context of this compound analogues, the presence and basicity of nitrogen atoms within the structure, such as those in the piperidine or potential piperazine-derived scaffolds, are likely crucial for their activity.
Optimization of Linker Group Spacing
The linker group connecting the basic nitrogen and the hydrogen bond acceptor is critical for providing the optimal spatial arrangement for interaction with the biological target. researchgate.netresearchgate.net The length and flexibility of this linker influence how the molecule fits into the binding site and the strength of its interactions. researchgate.netresearchgate.net Studies on this compound analogues have likely explored variations in the linker region to understand the preferred spacing for cognition-enhancing activity.
Positional and Substituent Effects on Biological Activity
Modifications to different parts of the this compound structure, such as the piperazine ring (in related compounds) or the amino-piperidine scaffold, can significantly impact biological activity. tandfonline.com
Impact of Piperazine Ring Substitutions
While this compound itself features a 4-aminopiperidine moiety, related compounds like sunifiram have a piperazine core. tandfonline.com SAR studies on piperazine-based analogues have shown that the position and nature of substituents on the piperazine ring are important. For example, studies on sunifiram analogues indicated that substitutions at positions 2 and 3 of the piperazine ring have differential effects on activity. tandfonline.com A compound substituted at position 2 was practically inactive, whereas a substitution at position 3 maintained good activity. tandfonline.com
Derivatives with Modified Amino-piperidine Scaffolds
This compound is noted for having a 4-aminopiperidine moiety, which was explored as a substitute for the piperazine ring in related potent nootropic drugs. tandfonline.com This modification resulted in compounds, including this compound, that maintained high cognition-enhancing activity in the mouse passive avoidance test. tandfonline.com The 3-aminopiperidine moiety has also been identified as a promising scaffold for synthesizing new cognition-enhancing drugs. researchgate.net These findings suggest that the specific arrangement and chemical environment provided by the amino-piperidine scaffold are favorable for activity.
Correlates Between Structural Modifications and Potency in Preclinical Models
Investigations into this compound and its analogues have explored various structural changes to understand their impact on cognition-enhancing activity, often evaluated in preclinical models such as the mouse passive-avoidance test. nih.govwikidata.orgcenmed.com These studies have involved modifications such as alterations to ring size, ring contraction or expansion, and inversion of functional groups. nih.govwikidata.orgcenmed.com
One key structural feature highlighted in the context of this compound, which carries an exocyclic amide group, is the importance of the piperidine ring. Studies suggest that the piperidine moiety in compounds structurally related to this compound yields particularly interesting compounds in terms of activity. wikidata.org
A notable finding correlating structural modification with potency involves the comparison of this compound's structure to that of Sunifiram analogues. This compound is characterized by the substitution of the piperazine moiety found in some Sunifiram analogues with a 4-aminopiperidine moiety. This specific modification resulted in a compound, this compound, demonstrating very good activity in preclinical models. The minimal effective dose (MED) reported for this compound was 0.01 mg/kg. This indicates a significant potency in reversing memory impairment in the mouse passive-avoidance test.
Comparisons with the reference compound piracetam (B1677957) have shown that some this compound analogues, as well as the parent compounds Sunifiram and Unifiram, display similar or higher potency in preclinical tests. nih.govwikidata.orgcenmed.com
While comprehensive data tables detailing the potency of every synthesized this compound analogue based on specific modifications are extensive within the primary literature, the following table summarizes a key structural comparison discussed in the search results that directly relates to this compound's potency:
| Compound Name | Key Structural Feature | Observed Activity / Potency in Preclinical Models (e.g., Mouse Passive-Avoidance Test) |
| This compound | 4-aminopiperidine moiety | Very good activity, MED = 0.01 mg/kg (antiamnesic/procognitive) |
| Sunifiram Analogues | Piperazine ring with substitution at position 3 | Maintains good activity |
| Sunifiram Analogues | Piperazine ring with substitution at position 2 | Practically inactive |
| Piracetam | 2-oxo-1-pyrrolidine acetamide | Reference compound, generally lower potency than this compound/Sunifiram/Unifiram nih.govwikidata.orgcenmed.com |
This table illustrates that the presence of the 4-aminopiperidine moiety in this compound is associated with high potency. Furthermore, studies on related piperazine structures suggest that the position of substitution on the core ring can significantly impact activity, highlighting the sensitivity of the pharmacological profile to subtle structural changes.
Elucidation of Structural Determinants for Divergent Pharmacological Profiles (e.g., Amnesic Activity)
Beyond the desired cognition-enhancing effects, SAR investigations of this compound and its related analogues have also provided insights into structural features that can lead to divergent pharmacological profiles, including the induction of amnesia (amnesic activity), which is the opposite effect of the parent compounds. wikidata.orgcenmed.com
While the primary goal of these studies was to identify compounds with nootropic properties, an interesting outcome was the identification of certain analogues that exhibited amnesic activity. wikidata.orgcenmed.com These compounds were found to be nearly equipotent to scopolamine, a known amnesic agent. wikidata.orgcenmed.com
Specific structural classes have been associated with this divergent activity. For instance, some cyclohexane (B81311) derivatives structurally related to Unifiram and Sunifiram were found to possess amnesia-inducing properties. Additionally, particular compounds identified in SAR studies on Unifiram and Sunifiram analogues (referred to as compounds 13 and 14 in one study) were noted for their amnesing activity. wikidata.orgcenmed.com
These findings are crucial as they help to delineate the structural boundaries between compounds that enhance cognition and those that impair it. While the precise structural determinants for amnesic activity within the broader series of this compound and Sunifiram analogues are complex and likely involve a combination of factors, the identification of specific structural motifs (like certain cyclohexane derivatives or specific substitution patterns) that lead to this opposing effect is a significant aspect of the SAR exploration. wikidata.orgcenmed.com This suggests that subtle changes in the molecular architecture can dramatically alter the interaction with biological targets, leading to completely different pharmacological outcomes.
Further detailed research is required to fully elucidate the specific structural features responsible for this divergent amnesic activity and to understand the underlying mechanisms by which these compounds exert their effects, contrasting them with the mechanisms of this compound and its nootropic analogues.
Mechanistic Elucidation of Sapunifiram S Cognitive Enhancing Effects Preclinical Investigations
Exploration of Neurotransmitter System Modulation
Studies have explored how Sapunifiram (B1242619) and its analogues modulate neurotransmitter systems known to play crucial roles in cognitive processes, including those involving glutamate (B1630785) (acting on AMPA and NMDA receptors) and acetylcholine (B1216132).
Indirect/Downstream Activation of AMPA Receptors
While this compound and Sunifiram (B1682719) have not shown direct potentiation of recombinant AMPA receptors in in vitro binding studies, preclinical evidence suggests an involvement of AMPA receptor-mediated neurotransmission in their cognitive-enhancing effects. wikipedia.orgwikipedia.orgresearchgate.netnih.gov Specifically, studies have demonstrated that these compounds are able to prevent amnesia induced by AMPA receptor antagonists in animal models, such as the mouse passive avoidance test. wikipedia.orgresearchgate.netnih.govreddit.com This finding indicates that their beneficial effects on memory may involve an indirect or downstream activation or modulation of AMPA receptors or related pathways, rather than direct agonist or positive allosteric modulator activity at the receptor site itself. wikipedia.orgwikipedia.orgresearchgate.netreddit.com
Involvement of NMDA Receptor Glycine (B1666218) Site Activation
Research, particularly on Sunifiram, suggests that its mechanism of action is dependent on the activation of the glycine site of NMDA receptors. wikipedia.orgreddit.comresearchgate.nettandfonline.com The NMDA receptor is a type of glutamate receptor that requires the binding of both glutamate and a co-agonist, such as glycine or D-serine, for channel opening. wikipedia.orgmdpi.com Activation of the glycine-binding site is critical for NMDA receptor function, which is heavily involved in synaptic plasticity, learning, and memory. wikipedia.orgmdpi.comabcam.com The reported dependence of Sunifiram's action on this site implies that this compound may similarly exert its effects by influencing NMDA receptor activity via its glycine recognition site. wikipedia.orgreddit.comresearchgate.nettandfonline.com
Impact on Acetylcholine Release and Cholinergic Systems
Preclinical investigations have shown that this compound and Sunifiram are capable of increasing the release of acetylcholine in the rat cerebral cortex. researchgate.netresearchgate.nettandfonline.com The cholinergic system, utilizing acetylcholine as a neurotransmitter, plays a vital role in various cognitive functions, including attention, learning, and memory. mdpi.comwikipedia.orgtaylorandfrancis.comfrontiersin.org Dysfunction of cholinergic neurons has been linked to cognitive impairments. mdpi.comtaylorandfrancis.com The ability of this compound to enhance acetylcholine release suggests that modulation of cholinergic neurotransmission contributes to its observed cognitive-enhancing properties in animal models. researchgate.netresearchgate.nettandfonline.com
Investigation of Intracellular Signaling Pathways
Beyond direct or indirect modulation of neurotransmitter receptors, preclinical studies have also investigated the influence of this compound and its analogues on intracellular signaling pathways known to be important for synaptic plasticity and memory consolidation.
Stimulation of CaMKII Pathways
Sunifiram, the analogue of this compound, has been reported to stimulate Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways. wikipedia.orgreddit.comresearchgate.nettandfonline.combenchchem.com CaMKII is a key enzyme involved in various forms of synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. researchgate.net Activation and phosphorylation of CaMKII are crucial steps in strengthening synaptic connections. researchgate.net The stimulation of CaMKII pathways by Sunifiram suggests that this compound may similarly enhance synaptic efficacy and contribute to cognitive improvement through this mechanism. wikipedia.orgreddit.comresearchgate.nettandfonline.combenchchem.com
Influence on Cellular Bioenergetics and Metabolism
Investigations into the cellular mechanisms of action for compounds related to this compound have included examining their effects on cellular bioenergetics and metabolism. While direct studies specifically on this compound's influence in this area are limited in the provided search results, research on its close analogue, Sunifiram, offers insights into potential shared mechanisms.
Antagonism of Glucose Transport Inhibition
Studies have indicated that Sunifiram, as well as other nootropics like piracetam (B1677957), levetiracetam, and aniracetam, can antagonize the inhibition of glucose transport induced by certain drugs, such as barbiturates (e.g., pentobarbital) and diazepam, in human erythrocytes in vitro. wikipedia.orgtandfonline.com Sunifiram demonstrated a potent antagonism of glucose transport inhibition with a Ki value of 26.0 ± 3.0 µM in these in vitro experiments. wikipedia.orgtandfonline.com This action has been noted to correlate with their potency in reversing scopolamine-induced memory deficits in mice. wikipedia.org However, this antagonism of glucose transport inhibition has been regarded as unlikely to represent the primary mechanism of action for Sunifiram's cognitive effects. wikipedia.orgtandfonline.com
Mechanisms Underlying Anti-amnesic Effects in Animal Models
Preclinical studies using animal models of amnesia have been instrumental in evaluating the anti-amnesic properties of this compound and its analogues. These models often involve inducing memory impairment through pharmacological agents to assess the ability of a compound to reverse these deficits.
Reversal of Scopolamine-Induced Cognitive Deficits
Scopolamine, a muscarinic receptor antagonist, is commonly used in animal models to induce cognitive deficits that mimic aspects of memory impairment observed in conditions like Alzheimer's disease. nih.govfrontiersin.org Compounds related to this compound, including Sunifiram and Unifiram (B1241649), have demonstrated the ability to reverse scopolamine-induced memory impairment in various animal models, such as the mouse passive avoidance test and the rat Morris water maze. researchgate.nettandfonline.comunifi.it In the mouse passive avoidance test, Sunifiram and Unifiram were effective at doses as low as 0.001 mg/kg (intraperitoneal administration) in reverting memory impairment induced by scopolamine. tandfonline.com In the rat Morris water maze, doses of 0.1 mg/kg (intraperitoneal) were able to prevent scopolamine-induced amnesia. researchgate.nettandfonline.com This reversal of scopolamine-induced deficits suggests a potential interaction with or modulation of the cholinergic system, although the precise mechanism may be indirect. researchgate.nettandfonline.com While this action correlates with their potency in antagonizing glucose transport inhibition in vitro, the latter is considered unlikely to be the main mechanism. wikipedia.orgtandfonline.com
Attenuation of NBQX-Induced Amnesia
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) is a selective antagonist of AMPA receptors, a subtype of glutamate receptors critical for excitatory synaptic transmission and synaptic plasticity, processes fundamental to learning and memory. researchgate.netontosight.ainih.gov Preclinical studies have shown that compounds related to this compound, specifically Sunifiram and Unifiram, were able to reverse the amnesia induced by NBQX in the mouse passive avoidance test. researchgate.netresearchgate.netbiocrick.com This finding suggests that the anti-amnesic effects of these compounds may involve the modulation of AMPA-mediated neurotransmission. researchgate.netresearchgate.net Although direct binding studies did not show affinity for AMPA receptors, the ability to prevent NBQX-induced amnesia indicates that indirect or downstream activation of the AMPA receptor system may be involved in their memory-enhancing effects. wikipedia.orgtandfonline.com
Table 1: Summary of Preclinical Findings (Selected)
| Compound | Model System | Amnestic Agent | Observed Effect | Relevant Section | Source |
| Sunifiram | Human erythrocytes (in vitro) | Barbiturates, Diazepam | Antagonism of glucose transport inhibition (Ki = 26.0 µM) | 4.3.1 | wikipedia.orgtandfonline.com |
| Sunifiram | Mouse passive avoidance test | Scopolamine | Reversal of memory impairment | 4.4.1 | researchgate.nettandfonline.com |
| Unifiram | Mouse passive avoidance test | Scopolamine | Reversal of memory impairment | 4.4.1 | tandfonline.com |
| Sunifiram | Rat Morris water maze | Scopolamine | Prevention of amnesia | 4.4.1 | researchgate.nettandfonline.com |
| Unifiram | Rat Morris water maze | Scopolamine | Prevention of amnesia | 4.4.1 | researchgate.nettandfonline.com |
| Sunifiram | Mouse passive avoidance test | NBQX | Reversal of amnesia | 4.4.2 | researchgate.netresearchgate.netbiocrick.com |
| Unifiram | Mouse passive avoidance test | NBQX | Reversal of amnesia | 4.4.2 | researchgate.netresearchgate.net |
Preclinical Pharmacological Profiling of Sapunifiram
In vitro Functional Assays for Receptor Binding and Enzyme Inhibition
In vitro studies are crucial for understanding the direct interactions of a compound with specific molecular targets, such as receptors and enzymes. news-medical.netwuxibiology.comnih.gov
Evaluation of Acetylcholinesterase Inhibitory Activity
Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a key neurotransmitter involved in cognitive functions. nih.gov Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. Some synthesized compounds structurally related to Sunifiram (B1682719) and Sapunifiram (B1242619) have demonstrated inhibitory activity against AChE in in vitro assays. researchgate.net For instance, a study reported that a series of synthesized compounds showed AChE inhibition with IC50 values ranging from 8.99 to 28.31 μM. researchgate.net
More potent AChE inhibitory activity has been observed with novel Sunifiram-carbamate hybrids. One such hybrid, compound 3f, exhibited an IC50 value of 18 ± 0.2 nM, which was more potent than donepezil (B133215) (IC50 = 29.9 ± 0.15 nM), a known AChE inhibitor. tandfonline.comtandfonline.comnih.gov
While direct in vitro AChE inhibition data with an IC50 value specifically for this compound (MN-19) is not extensively detailed in the provided information, the activity observed in structurally related compounds and hybrids suggests that modulation of the cholinergic system, potentially through AChE inhibition, is a relevant area of investigation for this class of nootropic agents.
Table 1: In vitro Acetylcholinesterase Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Notes | Source |
| Synthesized compounds (range) | 8.99 - 28.31 | Structurally related to Sunifiram/Sapunifiram | researchgate.net |
| Sunifiram-carbamate hybrid (Compound 3f) | 0.018 ± 0.0002 | More potent than donepezil (0.0299 ± 0.00015 µM) | tandfonline.comtandfonline.comnih.gov |
| Donepezil | 0.0299 ± 0.00015 | Reference compound | tandfonline.comnih.gov |
Receptor Affinity Screening Across Major Neurotransmitter Systems
To assess the selectivity of compounds related to this compound, comprehensive receptor binding studies have been conducted. Sunifiram and Unifiram (B1241649), close analogues of this compound, were evaluated across a broad panel of important central receptors, ion channels, and transporters. wikipedia.orgwikipedia.orgunifi.it These included receptors for major neurotransmitters such as glutamate (B1630785), GABA, serotonin, dopamine, adrenergic agents, histamine, acetylcholine, and opioids. wikipedia.orgwikipedia.org At concentrations up to 1 μM, neither Sunifiram nor Unifiram showed significant affinity for any of these sites. wikipedia.orgwikipedia.orgunifi.it
This lack of significant binding affinity for a wide range of central receptors suggests that the pharmacological effects of these compounds, including this compound, may not be mediated through direct high-affinity interactions with these classical neurotransmitter receptors. wikipedia.orgunifi.it
Cellular and Tissue-Based Pharmacodynamic Studies
Beyond direct molecular interactions, cellular and tissue-based studies provide insights into the functional effects of compounds within a more complex biological context. nih.gov
Analysis of Neurochemical Changes in Cell Lines (e.g., A549 Cells)
Cell lines can serve as valuable models for investigating specific cellular processes and neurochemical changes. A549 cells, a human lung cancer cell line, have been utilized in studies related to compounds in the Sunifiram class. tandfonline.comtandfonline.comnih.govresearchgate.netnih.govmdpi.comabcam.com These cells possess a non-neuronal cholinergic system, and acetylcholine plays a role in their function. nih.govabcam.com
Studies on Sunifiram-carbamate hybrids (compounds 3f, 3d, and 3i), related to this compound, have shown promising nootropic activity, partly attributed to their ability to enhance acetylcholine release in the A549 cell line. tandfonline.comtandfonline.comnih.govresearchgate.net This suggests that compounds in this class can influence cholinergic activity at the cellular level.
Assessment of Acetylcholine Levels in Tissue Extracts
Measuring neurotransmitter levels in tissue extracts provides direct evidence of a compound's impact on neurochemistry in a more physiologically relevant setting. Research on Sunifiram and Unifiram has indicated their ability to increase the release of acetylcholine from the cerebral cortex in rats. researchgate.netresearchgate.netresearchgate.net
Furthermore, the Sunifiram-carbamate hybrid compound 3f, which showed potent in vitro AChE inhibition, was also found to effectively inhibit AChE activity in rat brain tissue following administration. tandfonline.comtandfonline.comnih.gov This inhibition led to a lower level of free choline (B1196258) compared to the control group or the Sunifiram-treated group, indicating increased acetylcholine concentration due to reduced enzymatic breakdown. tandfonline.com
These findings in tissue demonstrate that compounds related to this compound can modulate acetylcholine levels in the brain, supporting a potential cholinergic mechanism contributing to their pharmacological effects.
Assessment of Selectivity and Off-Target Pharmacological Activities in Animal Models
While the primary focus of these studies is on cognitive enhancement, some research on synthesized compounds structurally related to Sunifiram and this compound has also assessed other central nervous system (CNS) activities. These studies reported "no other CNS-related activities" such as locomotor effects, muscle relaxation, analgesia, or anticonvulsant effects at the doses effective for memory enhancement. researchgate.net This suggests a degree of selectivity for cognitive function pathways over other general CNS depressant or excitatory pathways.
The lack of significant affinity for a wide panel of receptors observed in in vitro studies with Sunifiram and Unifiram wikipedia.orgwikipedia.orgunifi.it, combined with the absence of certain general CNS effects in animal models for related compounds researchgate.net, supports the notion that this compound and its analogues may exert their nootropic effects through more specific mechanisms rather than broad interactions with numerous neurotransmitter systems. Animal models are essential tools for evaluating the in vivo selectivity and potential off-target pharmacological activities of investigational compounds. nih.govhelmholtz-munich.de
Comparative Preclinical Potency and Efficacy Assessments
Comparative preclinical assessments have aimed to evaluate the potency and efficacy of this compound relative to other cognition enhancers, particularly piracetam (B1677957) and its analogues like unifiram and sunifiram. This compound (MN-19) has been identified as a potent compound in this series. Studies using the mouse passive avoidance test have been employed to assess the cognition-enhancing activity and determine minimal effective doses (MED).
Research indicates that this compound shows significant activity in improving cognitive function in preclinical models. Compared to piracetam, compounds like unifiram and sunifiram have shown substantially higher potency, in some cases reported to be orders of magnitude greater. This compound itself has demonstrated a very good activity with a reported MED of 0.01 mg/kg in the mouse passive avoidance test. While new analogues of sunifiram and this compound have been synthesized and tested, they have not consistently shown improved activity compared to the parent compounds, though these studies have provided insights into structure-activity relationships.
Advanced Analytical Characterization Methodologies for Sapunifiram Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of Sapunifiram (B1242619) and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structural features of organic molecules, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the number and type of atoms in a molecule, as well as their connectivity and spatial arrangement.
For compounds structurally related to this compound, both ¹H NMR and ¹³C NMR spectroscopy have been utilized for characterization. wikipedia.orgnih.govindiamart.com These techniques yield spectra with unique sets of signals (chemical shifts, splitting patterns, and integration values in ¹H NMR) that correspond to specific nuclei within the molecule's environment. Comparing experimental NMR data to predicted spectra or reference data for known structures is critical for confirming the successful synthesis and identity of this compound and its analogues. While specific, detailed NMR spectral data for this compound itself were not extensively available in the reviewed literature, the application of NMR is considered critical for verifying its structure. indiamart.com
A hypothetical representation of the type of data obtained from NMR spectroscopy for a compound like this compound is shown below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ¹H | [Value] | [Pattern] | [Number of Protons] | [Functional Group/Proton Location] |
| ¹³C | [Value] | [Pattern (in coupled spectra)] | - | [Carbon Type/Location] |
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. This technique involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z, serving as a unique molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements that can be used to determine the elemental composition of the molecule, thus verifying its molecular formula (C₁₃H₁₇FN₂O₃S for this compound). indiamart.comhaozepharm.comwikipedia.org MS is also used to detect and identify impurities or related substances based on their distinct mass-to-charge ratios and fragmentation patterns. indiamart.comuni-freiburg.de
While specific mass spectral data (e.g., base peak, molecular ion peak, key fragments) for this compound were not detailed in the search results, HRMS is indicated as critical for its structural verification. indiamart.com
A simplified representation of mass spectrometry data might include:
| Ion Type (Hypothetical) | m/z | Relative Abundance (%) |
| Molecular Ion ([M]+• or [M+H]+) | [Value close to theoretical molecular weight] | [Percentage] |
| Fragment Ion 1 | [Value] | [Percentage] |
| Fragment Ion 2 | [Value] | [Percentage] |
Note: The data in this table is illustrative and not specific to this compound due to the lack of detailed reported data.
Chromatographic Separations for Purity and Analog Analysis
Chromatographic techniques are essential for separating this compound from impurities and related compounds, enabling the assessment of its purity and the analysis of its analogues.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. Reverse-phase HPLC has been specifically mentioned for the purity assessment of this compound (MN-19). indiamart.com In HPLC, the separation is achieved by partitioning the analytes between a stationary phase and a mobile phase. Different detectors, such as UV-Vis or Diode Array Detectors (DAD), are commonly used in conjunction with HPLC to detect the separated compounds based on their absorbance characteristics.
HPLC methodologies are crucial for:
Purity Determination: Assessing the percentage of this compound in a sample by separating it from impurities. indiamart.com
Identification and Quantification of Related Substances: Analyzing the presence and concentration of synthesis byproducts, degradation products, or structural analogues.
While specific HPLC chromatograms or method parameters for this compound were not detailed, the application of reverse-phase HPLC for purity assessment is a standard practice for such compounds. indiamart.com
A typical HPLC purity analysis would involve:
| Analyte | Retention Time (minutes) | Peak Area | Percentage (%) |
| This compound | [Value] | [Value] | [Calculated Purity] |
| Impurity 1 | [Value] | [Value] | [Calculated Amount] |
| Impurity 2 | [Value] | [Value] | [Calculated Amount] |
Note: The data in this table is illustrative and not specific to this compound due to the lack of detailed reported data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separating power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS). GC is typically used for the separation of volatile and semi-volatile compounds. uni-freiburg.de
GC-MS is particularly useful for the analysis of volatile impurities or byproducts that may be present in this compound samples. However, the direct application of GC-MS to this compound itself might be limited depending on its volatility. Compounds with higher molecular weight or polarity may require derivatization to be amenable to GC analysis. While GC-MS is a standard analytical tool, its specific application to this compound was not explicitly detailed in the reviewed literature. Its primary utility in this context would likely be for characterizing volatile organic impurities or residual solvents from the synthesis process.
GC-MS analysis provides both a chromatogram showing the separation of volatile components and mass spectra for the identification of each separated compound.
| Analyte (Hypothetical Volatile Impurity) | Retention Time (minutes) | Mass Spectrum (Key Ions, m/z) | Identification |
| Volatile Byproduct 1 | [Value] | [List of key m/z values] | [Identified Compound] |
| Residual Solvent | [Value] | [List of key m/z values] | [Identified Solvent] |
Note: The data in this table is illustrative and not specific to this compound due to the lack of detailed reported data.
Advanced Hyphenated Techniques
Advanced hyphenated techniques combine the strengths of different analytical methods to provide more comprehensive information about complex samples. For compounds like this compound and its analogues, techniques coupling chromatography with mass spectrometry or NMR are particularly powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation capabilities of LC with the detection and identification power of MS. uni-freiburg.de LC-MS is highly effective for analyzing complex mixtures containing this compound and related polar or non-volatile compounds that are not suitable for GC-MS. Tandem Mass Spectrometry (MS/MS or MS²) can be coupled with LC (LC-MS/MS) to provide even more detailed structural information through fragmentation analysis and enhance sensitivity and selectivity for targeted analytes. Reversed-phase ultra-high-performance liquid chromatography/tandem mass spectrometry (UHPLC/MS/MS) with heated electrospray ionization has been successfully applied for the detection of compounds structurally related to this compound in complex samples.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique that allows for the online coupling of LC separation with NMR detection. This technique is valuable for the structural elucidation of components in a mixture without the need for isolation. While less common than LC-MS due to sensitivity differences, LC-NMR can provide definitive structural confirmation for separated components. uni-freiburg.de
These advanced hyphenated techniques are invaluable for:
Analyzing complex reaction mixtures during synthesis.
Identifying and characterizing metabolites of this compound in biological samples (though metabolic studies are outside the strict scope of this article, the analytical technique is relevant).
Profiling impurities and degradation products in greater detail.
Analyzing structural analogues and related compounds.
The application of these techniques provides rich datasets that combine separation profiles with detailed spectroscopic or mass spectral information, enabling unambiguous identification and characterization of this compound and substances present with it.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used in pharmaceutical research for separating and detecting components in complex mixtures. europeanpharmaceuticalreview.combioxpedia.comchromatographyonline.commdpi.com In the context of this compound research, LC-MS is crucial for assessing the purity of synthesized batches, identifying and quantifying impurities and degradation products, and analyzing this compound in various matrices. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.comrjptonline.org
The LC component separates the mixture based on the differential partitioning of analytes between a stationary phase and a mobile phase. europeanpharmaceuticalreview.com This separation is essential as samples may contain not only this compound but also starting materials, synthetic intermediates, by-products, and degradation products. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com Various LC modes, such as reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the chemical properties of this compound and the components to be separated.
The separated components then enter the mass spectrometer, which detects them based on their mass-to-charge ratio (m/z). europeanpharmaceuticalreview.com Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for ionising polar and semi-polar molecules like this compound, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). americanpharmaceuticalreview.com
LC-MS provides chromatograms that show the response of detected ions over time, with peaks corresponding to individual components. The mass spectrum associated with each peak provides information about the molecular weight of the eluting compound. By comparing the retention time and mass spectrum of a peak to those of a reference standard, this compound can be identified and quantified. europeanpharmaceuticalreview.comwaters.com Furthermore, LC-MS can be used to monitor the formation and levels of impurities during synthesis or under stress conditions (e.g., heat, light, acid, base), providing critical data for process optimization and stability assessment. rjptonline.org
An illustrative example of LC-MS data in this compound research might involve a chromatogram showing the main this compound peak and several smaller peaks corresponding to impurities. The mass spectra of these impurity peaks would provide their molecular weights, which is the first step in their identification.
| Peak | Retention Time (min) | Observed m/z ([M+H]⁺) | Tentative Identification |
| 1 | 2.5 | 250.1234 | Impurity A |
| 2 | 4.1 | 301.0998 | This compound |
| 3 | 5.8 | 317.0947 | Impurity B (e.g., Oxidized this compound) |
| 4 | 7.0 | 200.0567 | Impurity C (e.g., Synthetic Byproduct) |
This table represents hypothetical data demonstrating how LC-MS separates components and provides mass information for identification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for obtaining highly accurate mass measurements of ions, typically with mass accuracies in the low parts per million (ppm) range. fiveable.memeasurlabs.commeasurlabs.com This high accuracy allows for the unambiguous determination of the elemental composition of a compound or ion fragment. fiveable.memeasurlabs.commeasurlabs.comacs.org
For this compound, HRMS is essential for confirming its molecular formula (C₁₃H₁₇FN₂O₃S, theoretical monoisotopic mass approximately 300.0944 Da nih.gov) and the elemental composition of its fragment ions observed in tandem MS experiments. americanpharmaceuticalreview.comfiveable.me Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars). fiveable.me
In this compound research, HRMS is applied to:
Confirm the synthesized product's identity: By measuring the exact mass of the molecular ion and comparing it to the calculated monoisotopic mass of this compound's molecular formula. fiveable.meresearchgate.net
Determine the elemental composition of impurities and degradation products: Accurate mass measurements of unknown peaks in LC-MS analysis allow for the generation of possible elemental formulas, significantly aiding in the structural elucidation of these related substances. americanpharmaceuticalreview.comfiveable.me
Support fragmentation studies: HRMS provides accurate masses of fragment ions, which helps in assigning elemental compositions to these fragments and piecing together the molecule's structure. americanpharmaceuticalreview.com
A study specifically mentioned that high-resolution mass spectrometry was used to unambiguously confirm this compound (MN19) researchgate.net. This highlights the importance of HRMS in verifying the identity and purity of the synthesized compound.
A typical HRMS result for the protonated molecular ion of this compound might look like this:
| Ion | Observed m/z | Calculated m/z for C₁₃H₁₇FN₂O₃S [M+H]⁺ | Mass Error (ppm) |
| [M+H]⁺ | 301.0998 | 301.0998 | < 5 ppm |
This table illustrates how a precise observed m/z value from HRMS matches the calculated m/z for this compound's molecular formula, confirming its elemental composition.
Ion Mobility-Mass Spectrometry for Conformational and Structural Insights
Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio as in conventional MS. mdpi.comnews-medical.netwikipedia.orgwikipedia.orgwaters.comnih.govnih.gov This provides an additional dimension of separation, which is particularly useful for analyzing complex mixtures and differentiating isomeric or isobaric compounds that may not be resolved by LC or distinguished by MS alone. mdpi.comwikipedia.orgwaters.comnih.gov
In IM-MS, ions travel through a drift cell filled with a buffer gas under the influence of an electric field. Their speed, or mobility, depends on their collision cross-section (CCS), which is related to their three-dimensional structure. mdpi.comnews-medical.netwaters.comnih.gov Larger, more extended ions experience more collisions with the buffer gas and have lower mobility, while smaller, more compact ions have higher mobility. news-medical.net
For this compound research, IM-MS can offer valuable insights:
Separation of isomers and conformers: If this compound or its related substances exist as isomers (compounds with the same molecular formula but different structures) or different conformers (different spatial arrangements of the same molecule), IM-MS can potentially separate them based on their different shapes and sizes in the gas phase. wikipedia.orgnih.gov
Collision Cross-Section (CCS) determination: IM-MS allows for the measurement of CCS values, which are characteristic physical properties of an ion's gas-phase structure. mdpi.comnews-medical.netwaters.comnih.gov Comparing experimental CCS values to theoretically calculated values for proposed structures can aid in structural confirmation and differentiation of isomers. waters.comnih.gov
Enhanced peak capacity and noise reduction: The additional separation dimension provided by IM can help to resolve coeluting peaks from LC and reduce chemical noise, improving the detection and characterization of low-abundance species, such as impurities or metabolites. wikipedia.orgnih.gov
While specific published data on this compound's CCS values from IM-MS might be limited in the public domain, the application of this technique would involve measuring the drift time of this compound ions and converting it to a CCS value. This experimental CCS could then be compared to calculated CCS values for the expected this compound structure and potential isomeric impurities.
An example of how IM-MS data might be presented is a plot showing mass-to-charge ratio versus drift time or CCS, where different species separate into distinct spots or lines.
| Analyte | Observed m/z | Drift Time (ms) | Calculated CCS (Ų) |
| This compound | 301.0998 | 5.2 | 155.0 |
| Isomer X | 301.0998 | 5.5 | 160.2 |
This hypothetical data demonstrates how IM-MS can differentiate between compounds with the same m/z based on their mobility and CCS values.
Solid-State Characterization Techniques
Understanding the solid-state properties of this compound is critical for pharmaceutical development, affecting factors such as solubility, stability, and manufacturing processes. X-ray based techniques are primary tools for this characterization.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystalline structure of solid materials. drawellanalytical.comiastate.edumeasurlabs.com It provides information about the arrangement of atoms or molecules within a crystal lattice, including unit cell dimensions, space group symmetry, and atomic positions. drawellanalytical.comiastate.edumeasurlabs.com
For crystalline this compound, XRD is invaluable for:
Polymorph identification and characterization: Many pharmaceutical compounds can exist in different crystalline forms (polymorphs), which can have different physical properties. researchgate.net Powder X-ray Diffraction (PXRD) is widely used to identify the specific polymorphic form of this compound by comparing the diffraction pattern of a sample to known patterns of different polymorphs. iastate.eduresearchgate.net
Crystal structure determination: Single-crystal X-ray Diffraction (SC-XRD), if suitable single crystals can be obtained, can provide the complete three-dimensional arrangement of atoms in the this compound molecule within the crystal lattice. drawellanalytical.comiastate.eduacs.org A study specifically mentioned that single-crystal X-ray diffraction analysis was used to unambiguously confirm this compound (MN19) researchgate.net.
Assessment of crystallinity and phase purity: PXRD can determine the degree of crystallinity in a sample and identify the presence of amorphous content or other crystalline phases (e.g., impurities). iastate.edumeasurlabs.com
The result of an XRD experiment is typically a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase has a unique diffraction pattern, acting as a "fingerprint."
A hypothetical PXRD data extract for a crystalline form of this compound might show characteristic peaks at specific 2θ values:
| Peak | 2θ Angle (°) | Relative Intensity (%) |
| 1 | 9.5 | 50 |
| 2 | 14.2 | 100 |
| 3 | 17.8 | 75 |
| 4 | 21.1 | 60 |
| 5 | 25.5 | 40 |
This table represents hypothetical PXRD data peaks that would be characteristic of a specific crystalline form of this compound.
X-ray Fluorescence (XRF) for Elemental Composition (if applicable to synthesis intermediates/contaminants)
X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique used to determine the elemental composition of a sample. malvernpanalytical.comamericanpharmaceuticalreview.com When a sample is irradiated with X-rays, the atoms in the sample emit fluorescent X-rays at characteristic energies for each element present. malvernpanalytical.com
While this compound's molecular formula (C₁₃H₁₇FN₂O₃S) primarily consists of light elements, XRF can be applicable in this compound research, particularly for analyzing synthesis intermediates, raw materials, or potential contaminants. malvernpanalytical.comamericanpharmaceuticalreview.comyoutube.combruker.commalvernpanalytical.com
Potential applications of XRF include:
Analysis of raw materials and reagents: XRF can be used to check the elemental composition and purity of raw materials used in the synthesis of this compound, ensuring they meet specifications and are free from undesirable elemental impurities. malvernpanalytical.comamericanpharmaceuticalreview.combruker.com
Monitoring of metal catalysts: If metal catalysts are used in the synthesis of this compound, XRF can be employed to monitor residual levels of these metals in intermediates or the final product. americanpharmaceuticalreview.combruker.commalvernpanalytical.com Regulatory guidelines often set limits for such elemental impurities. malvernpanalytical.com
Detection of inorganic contaminants: XRF can detect and quantify inorganic contaminants that might be introduced during the manufacturing process. malvernpanalytical.combruker.com
XRF provides a spectrum showing the intensity of emitted X-rays versus energy, with peaks corresponding to the elements present. The position of the peaks identifies the elements, and the intensity is related to their concentration. malvernpanalytical.com
A hypothetical XRF data extract for a this compound intermediate potentially contaminated with a palladium catalyst might show the presence of palladium:
| Element | Energy (keV) | Intensity (counts) | Estimated Concentration (ppm) |
| F | 0.68 | Low | - |
| S | 2.31 | Moderate | - |
| Pd | 2.89 | Detectable | 50 |
| Other expected elements (C, N, O, H) are typically not detected by standard XRF. | - | - | - |
Computational Chemistry Approaches in Sapunifiram Research
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a suite of computational techniques used to model the behavior of molecules. These methods are essential for visualizing molecular structures, understanding their flexibility, and predicting how they might interact with other molecules, such as proteins. In the context of drug research, molecular modeling and simulation are widely applied to study drug-target interactions and analyze the dynamic nature of biological systems.
Predicting how a small molecule like Sapunifiram (B1242619) interacts with specific biological targets, such as enzymes or receptors, is a crucial step in understanding its potential mechanism of action. Computational methods like molecular docking are commonly used for this purpose. Molecular docking algorithms predict the preferred binding orientation and affinity of a ligand (this compound) to a receptor protein based on their 3D structures. nih.govmdpi.comresearchgate.netscirp.orgnih.gov This allows researchers to hypothesize which proteins might be targets for this compound and where on the protein the interaction might occur.
Studies involving analogues of this compound, including Sunifiram (B1682719) (DM235) and MN19 (this compound), have utilized molecular docking to investigate their interactions with biological targets. For instance, molecular docking studies have been performed to assess the binding of Sunifiram and certain analogues to the glycine-binding pocket of the N-methyl-D-aspartate receptor (NMDAR). nih.govresearchgate.nettandfonline.comresearchgate.net Additionally, molecular docking has been employed in conjunction with other simulation techniques to study the interaction of this compound and Sunifiram analogues with Acetylcholinesterase (AChE). researchgate.nettandfonline.comresearchgate.netresearchgate.net These docking studies aim to predict the binding poses and estimate the potential binding affinities of these compounds to these key enzymes and receptors.
Conformational analysis is a fundamental aspect of molecular modeling that involves studying the various possible three-dimensional arrangements (conformers) of a molecule. Understanding the conformational landscape of this compound and its analogues is important because the molecule's shape influences its ability to bind to a target protein. Computational methods, including molecular mechanics and more advanced techniques, are used to explore these different conformers and determine their relative energies and stabilities. nih.govnih.govnih.govmdpi.com While specific detailed conformational analyses solely focused on isolated this compound were not extensively detailed in the search results, conformational aspects are implicitly considered in molecular docking and molecular dynamics simulations where the flexibility of the ligand and the protein are taken into account to find favorable binding conformations. researchgate.nettandfonline.comresearchgate.netresearchgate.net
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations provide a more detailed and accurate description of the electronic structure and properties of molecules compared to molecular mechanics methods. These calculations are based on the principles of quantum mechanics and can provide insights into properties such as electron distribution, reaction mechanisms, and interaction energies.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. mdpi.combiorxiv.orgmdpi.complos.org DFT can provide information about the distribution of electrons within this compound, which is crucial for understanding its chemical reactivity and how it might interact with other molecules through electrostatic forces. While the search results did not provide specific details on DFT calculations performed solely on the electronic structure of isolated this compound, DFT is often a component in calculating properties used in other computational methods, such as binding energy calculations. mdpi.commdpi.complos.orgnih.govfortunejournals.com
Computational methods are used to estimate the strength of the interaction between a ligand (this compound) and its biological target, often expressed as a binding energy or free energy of binding. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are frequently employed for this purpose, often utilizing structures derived from molecular dynamics simulations. nih.govneurosnap.aibiotite-python.org These methods calculate the energy of the complex, the isolated protein, and the isolated ligand, and the difference provides an estimate of the binding energy, taking into account contributions from molecular mechanics energies and solvation. mdpi.comnih.govfortunejournals.com
MM-GBSA calculations have been performed in studies investigating the binding affinity of this compound and Sunifiram analogues to Acetylcholinesterase (AChE). researchgate.nettandfonline.comresearchgate.netresearchgate.net These calculations aim to provide a more refined estimate of the binding strength compared to docking scores alone and to correlate computational predictions with experimental biological results. researchgate.nettandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems. neurosnap.ai Unlike static docking, MD allows researchers to observe the dynamic interactions between a ligand and a protein over time, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent).
MD simulations have been conducted in studies involving this compound and its analogues in complex with Acetylcholinesterase (AChE). researchgate.nettandfonline.comresearchgate.netresearchgate.net These simulations provide insights into the stability of the protein-ligand complex, the conformational changes that occur upon binding, and the specific interactions that are maintained over the simulation period. Analysis of MD trajectories often includes metrics such as Root-Mean-Square Deviation (RMSD), which measures the deviation of the system's structure from a reference over time, and Root-Mean-Square Fluctuation (RMSF), which indicates the flexibility of individual residues in the protein or atoms in the ligand. plos.orgfortunejournals.com These analyses help to understand the dynamic nature of the binding event and the stability of the resulting complex.
In Silico Design and Virtual Screening of Novel this compound Analogues
In silico design and virtual screening are powerful computational methodologies used to identify promising candidate molecules from large chemical databases or to design new compounds with desired characteristics. These techniques aim to predict the potential activity and properties of compounds before they are synthesized and experimentally tested, offering a more efficient and cost-effective approach to lead discovery and optimization.
Ligand-Based and Structure-Based Drug Design Strategies
Drug design approaches are broadly classified into ligand-based and structure-based strategies.
Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target protein is known, typically through techniques like X-ray crystallography or NMR spectroscopy. SBDD focuses on the interactions between the potential drug molecule and the target's binding site. Methods such as molecular docking are employed to predict how a ligand might bind to the target, its conformation within the binding site, and the strength of the interaction. This information can then be used to design and optimize molecules for improved binding affinity and specificity.
While this compound is a known compound with reported synthesis and testing for cognition-enhancing activity, detailed information specifically describing the application of de novo in silico design or large-scale virtual screening campaigns focused exclusively on identifying novel this compound analogues using either ligand-based or structure-based strategies was not extensively found in the publicly available literature consulted. General computational studies, such as molecular docking, have been mentioned in the context of related compounds like Sunifiram and their interactions with biological targets, suggesting that similar computational approaches could potentially be applied to this compound.
Machine Learning Approaches in this compound Analog Research
The application of machine learning (ML) in drug discovery is a rapidly evolving field. ML algorithms can analyze vast amounts of data related to chemical structures, biological activities, and properties to build predictive models. These models can be used for various purposes, including predicting the activity of new compounds, identifying potential hits from large databases, and even generating novel molecular structures with desired characteristics.
Based on the available information, specific published research detailing the dedicated use of machine learning approaches specifically for the research and design of this compound analogues was not readily identified. However, given the increasing integration of ML in computational chemistry and drug design, these techniques could potentially be applied in future studies to explore the chemical space around this compound, predict the properties of potential analogues, or optimize their activity based on existing data.
Retrosynthetic Analysis and Synthetic Route Prediction
Retrosynthetic analysis is a fundamental technique in organic synthesis planning. It involves mentally (or computationally) dissecting a target molecule into simpler precursor molecules, working backward step-by-step until readily available starting materials are reached. This process helps in designing a feasible and efficient synthetic route. Computer-aided synthesis planning (CASP) tools have been developed to assist chemists in this complex task. These tools often employ algorithms, which can be enhanced by machine learning, to explore possible disconnections and predict potential synthetic pathways.
Although the synthesis of this compound and its analogues has been reported, detailed accounts of specific computational retrosynthetic analyses or the prediction of synthetic routes specifically for this compound using advanced CASP software were not extensively found in the consulted sources. The synthesis of this compound would have involved a degree of retrosynthetic thinking to determine the necessary reaction steps and starting materials, and computational tools could potentially be used to explore alternative or optimized synthetic routes.
Potential Biotechnological Implications and Future Research Trajectories
Implications of Sapunifiram's Nootropic Activity for Cognitive Research
This compound's observed nootropic activity in animal models, particularly its potency in ameliorating memory impairment, has significant implications for cognitive research. nih.govtandfonline.com Nootropics, in general, are defined as substances capable of facilitating attentional abilities and the acquisition, storage, and retrieval of information, while also potentially attenuating cognitive function impairment associated with age and related pathologies. researchgate.netamazonaws.com this compound's effects in tests like the mouse passive-avoidance test, where it has shown activity in preventing amnesia induced by various agents, position it as a valuable tool for investigating the neurobiological underpinnings of learning and memory processes. nih.govtandfonline.com The fact that it has shown higher potency than piracetam (B1677957), a well-known nootropic, highlights its potential to offer insights into more efficient pathways or mechanisms of cognitive enhancement. tandfonline.comresearchgate.netamazonaws.com Research with This compound (B1242619) can contribute to a deeper understanding of how cognitive functions can be modulated, potentially revealing novel targets for intervention in cognitive decline.
Potential for this compound as a Research Tool in Neurobiology
Beyond its direct nootropic effects, this compound holds potential as a research tool in neurobiology to explore complex brain functions. Its use in animal models allows for controlled investigations into how chemical compounds can influence neural processes related to cognition. nih.govtandfonline.com
Investigations into Neurogenesis Modulation
Emerging research suggests a link between nootropic agents and neurogenesis, the process of generating new neurons in the adult brain. researchgate.netresearchgate.net The application of nootropic agents for their neurogenic activity and potential in treating neurological conditions by stimulating neuronal cell generation in the adult brain has been explored. researchgate.netresearchgate.net While specific detailed findings on this compound's direct modulation of neurogenesis were not extensively detailed in the provided search results, the broader context of nootropic research indicates this as a potential area of investigation. Studying this compound's effects on neurogenesis, particularly in regions like the hippocampus which is crucial for learning and memory and is one of the canonical sites of adult neurogenesis, could reveal whether its cognitive benefits are mediated, in part, through the generation and integration of new neurons. researchgate.netmdpi.com Such research could utilize in vitro studies with neural progenitor and stem cells or in vivo models to assess changes in cell proliferation, differentiation, and survival in response to this compound. researchgate.netresearchgate.net
Utility in Models of Cognitive Dysfunction
This compound's demonstrated ability to counteract experimentally induced amnesia in animal models underscores its potential utility in models of cognitive dysfunction. nih.govtandfonline.com Cognitive dysfunction is a significant feature in various neurological and psychiatric conditions, including age-related memory deficits, neurodegenerative disorders like Alzheimer's and Parkinson's diseases, multiple sclerosis, schizophrenia, and attention deficit hyperactivity disorders. researchgate.net By employing this compound in established animal models of these conditions (e.g., scopolamine-induced amnesia models), researchers can investigate its capacity to ameliorate specific cognitive deficits associated with these states. nih.govtandfonline.com This can help to elucidate the specific pathways or neurotransmitter systems that this compound influences to exert its effects, providing valuable insights into the pathophysiology of cognitive impairment and potential therapeutic strategies. tandfonline.com The use of this compound in such models can serve as a basis for comparison with other potential therapeutic agents and contribute to the development of more effective interventions for cognitive disorders.
Integration of this compound Research with Emerging Biotechnological Fields
Research into this compound can be integrated with several emerging biotechnological fields to enhance our understanding and potential applications. The study of its interaction with specific neural circuits and molecular targets can benefit from advanced neuroimaging techniques and computational neuroscience approaches. nru.dknih.gov Furthermore, investigations into its potential influence on neurogenesis could be combined with advancements in stem cell research and regenerative medicine, exploring the possibility of using this compound to promote neural repair or enhance the efficacy of cell-based therapies for neurological disorders. researchgate.netresearchgate.net The development of biosensors and high-throughput screening methods could also be utilized to identify other compounds with similar or enhanced nootropic activity based on this compound's structural features and mechanism of action. Integration with fields like pharmacogenomics could explore how genetic variations might influence individual responses to this compound or similar compounds.
Future Directions in this compound Analog Development
The development of this compound is part of a broader effort to design and synthesize novel cognition-enhancing drugs structurally related to unifiram (B1241649) and sunifiram (B1682719). nih.govresearchgate.net Future directions in this compound analog development are guided by structure-activity relationship (SAR) studies, aiming to identify compounds with improved potency, specificity, or desirable pharmacological profiles. nih.govresearchgate.netresearchgate.net
Exploration of Novel Scaffolds for Enhanced Potency
While existing research has explored modifications to the this compound structure, including ring expansions or contractions and alterations to exocyclic amide functions, the exploration of entirely novel scaffolds represents a key future direction for enhancing potency and potentially altering pharmacological properties. nih.govresearchgate.netresearchgate.net The identification of the 3-aminopiperidine moiety as a promising scaffold for synthesizing new cognition-enhancing drugs, based on SAR studies of this compound and sunifiram analogs, exemplifies this approach. researchgate.netresearchgate.netnih.gov Future research may involve designing and synthesizing compounds incorporating diverse heterocyclic ring systems or novel linker regions, guided by computational modeling and a deeper understanding of the putative target interactions of this compound. The goal is to move beyond simple structural variations of the parent compound and discover entirely new chemical entities that retain or enhance the desired nootropic activity while potentially offering improved pharmacokinetic properties or reduced off-target effects. This could involve high-throughput screening of diverse chemical libraries or targeted synthesis based on insights gained from ongoing mechanistic studies.
Advanced Mechanistic Investigations to Elucidate Downstream Effects
This compound (MN19) has been identified as a compound exhibiting cognition-enhancing effects, notably demonstrating a potency significantly greater than that of piracetam ncats.io. While the precise mechanism through which this compound exerts its effects has been a subject of ongoing investigation and was previously cited as a factor impacting its development ncats.io, research into structurally related nootropic agents offers potential insights into the types of downstream cellular and molecular events that may be involved. Studies on analogues such as Sunifiram (DM235) suggest an interaction with the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor uni-freiburg.de. This interaction is hypothesized to trigger downstream signaling cascades, including the activation of protein kinase C alpha (PKCα) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways uni-freiburg.de. These downstream activations are associated with the enhancement of hippocampal long-term potentiation (LTP), a key physiological process implicated in learning and memory formation uni-freiburg.de. While these findings provide a framework based on related compounds, further advanced mechanistic studies are crucial to definitively map the specific downstream effects and signaling pathways directly modulated by this compound. Such investigations could involve detailed analyses of protein phosphorylation, gene expression changes, and specific cellular responses in relevant neuronal models following exposure to this compound.
Methodological Advancements in this compound Research
Advancements in scientific methodologies are integral to deepening the understanding of this compound's properties, behavior in biological systems, and potential interactions. Both analytical techniques for its detection and characterization, and computational models for predicting its activity, play significant roles.
Application of Novel Analytical Techniques
The study of this compound, like other small molecule therapeutics and research compounds, relies heavily on sophisticated analytical techniques for its identification, quantification, and the analysis of its metabolic profile. Advanced chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools in this research ncats.ionih.govwikipedia.orgsigmaaldrich.com. These techniques enable the separation of this compound from complex biological matrices and its sensitive detection and structural confirmation. The application of Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) further enhances the ability to detect and identify compounds, including potential metabolites, with high accuracy and sensitivity, which is vital for understanding the compound's fate in biological systems wikipedia.orgsigmaaldrich.com. Methodological advancements in this area, such as the optimization of sample preparation techniques and the development of more sensitive and selective detection methods, are continuously being applied to improve the rigor and scope of research on this compound and its analogues. The integration of techniques like Immobilised Enzyme Reactors (IMERs) with chromatographic systems also offers promising avenues for studying enzymatic interactions relevant to the compound's metabolism or mechanism ncats.io.
Enhancement of Computational Prediction Models
Computational approaches are increasingly valuable in the research pipeline for compounds like this compound, offering predictive power and guiding experimental design. Molecular modeling techniques, particularly computational docking, are utilized to simulate the binding interactions between compounds and potential biological targets, aiding in the interpretation of Structure-Activity Relationships (SAR) ncats.iobenchchem.com. By predicting how this compound might interact with specific proteins or receptors, these models can help hypothesize its mechanism of action or predict the activity of novel analogues. Furthermore, the development and refinement of Quantitative Structure-Activity Relationship (QSAR) models and 3D-pharmacophore models contribute to building predictive frameworks based on the chemical structure and observed biological effects of this compound and related compounds benchchem.com. These models can assist in identifying key structural features responsible for activity and predicting the potential efficacy or properties of untested compounds. Continued enhancement of these computational prediction models, incorporating more advanced algorithms and larger datasets, is expected to further accelerate the rational design and investigation of this compound and related cognition-enhancing agents.
Compound Table
Q & A
Q. What are the primary mechanisms of action of Sapunifiram, and how do they compare to structurally similar nootropics like Sunifiram?
Answer: Current preclinical studies suggest this compound modulates glutamatergic pathways, particularly AMPA receptor potentiation, to enhance cognitive function. Comparative analysis with Sunifiram requires evaluating binding affinity assays (e.g., radioligand displacement studies) and behavioral outcomes in rodent models. Researchers should prioritize systematic reviews of animal studies while noting interspecies variability in pharmacokinetics .
Q. How can researchers critically evaluate the validity of existing animal studies on this compound’s cognitive effects?
Answer: Assess experimental design using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Key factors include sample size justification, control group standardization, and blinding protocols. For example, studies lacking longitudinal data or using non-validated cognitive tests (e.g., Morris water maze without proper controls) may overstate efficacy .
Q. What gaps exist in the current literature on this compound’s neuropharmacological profile?
Answer: Major gaps include:
- Limited data on long-term safety and tolerance in chronic dosing models.
- Inconsistent reporting of metabolite interactions (e.g., cytochrome P450 enzyme effects).
- Absence of human pharmacokinetic/pharmacodynamic (PK/PD) models. Researchers should cross-reference preclinical findings with structural analogs and prioritize open-access datasets to mitigate publication bias .
Advanced Research Questions
Q. How should researchers design a robust experimental protocol to investigate this compound’s dose-response relationships?
Answer:
- Use PICO framework (Population: rodent strain/age; Intervention: dose range; Comparison: vehicle/positive control; Outcome: behavioral/neurochemical endpoints).
- Incorporate factorial designs to isolate confounding variables (e.g., circadian rhythm, diet).
- Validate assays via intra-lab replication and inter-lab collaboration to ensure reproducibility .
Q. What methodologies are recommended for resolving contradictions in this compound’s reported efficacy across studies?
Answer: Apply contradiction analysis by:
- Identifying the principal contradiction (e.g., "high efficacy in working memory vs. null effects in long-term potentiation").
- Evaluating methodological disparities (e.g., acute vs. chronic dosing, species-specific receptor expression).
- Conducting meta-regression to quantify heterogeneity sources (e.g., study quality, sample size) .
Q. How can researchers synthesize and characterize novel this compound analogues to explore structure-activity relationships (SAR)?
Answer:
- Use computational tools (e.g., molecular docking, QSAR models) to predict binding affinity.
- Validate synthesis via NMR, HPLC, and mass spectrometry, adhering to IUPAC nomenclature.
- Screen analogues in vitro (e.g., receptor binding) and in vivo (e.g., cognitive behavioral assays) with rigorous negative controls .
Q. What ethical and practical challenges arise when transitioning this compound research from animal models to human trials?
Answer:
- Address participant selection biases (e.g., exclusion of comorbid populations) and obtain IRB approval for informed consent protocols.
- Design double-blind, placebo-controlled trials with adaptive dosing.
- Pre-register hypotheses to avoid post hoc data dredging, as emphasized in NIH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
